molecular formula C13H18O8 B043219 Salirepin CAS No. 26652-12-0

Salirepin

Cat. No. B043219
CAS RN: 26652-12-0
M. Wt: 302.28 g/mol
InChI Key: NPNFZOGKIFFKGT-UJPOAAIJSA-N
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Description

Salirepin is a synthetic compound that has been studied for its potential applications in laboratory experiments. This compound is an artificial compound, created to mimic the effects of the natural molecule salicylic acid. This compound is a derivative of the naturally occurring salicylic acid and has been studied for its potential applications in laboratory experiments. It is believed to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Natural Product Isolation : Salirepin was isolated for the first time from the fruits of Idesia polycarpa var. vestita Diels and identified as a natural product (Zhou Yan, 2003). Additionally, new phenolic glycosides, including this compound, were identified in Symplocos racemosa bark and Homalium ceylanicum (V. Ahmad et al., 2007); (O. Ekabo et al., 1993).

  • Cancer Research : Studies have explored the role of genes related to this compound in cancer progression. SALL4, for instance, promotes gastric cancer progression by activating CD44 expression (X. Yuan et al., 2016), and in esophageal squamous cell carcinoma, it modulates cell stemness via the Wnt/β-catenin pathway (Jing He et al., 2016).

  • Medicinal Properties : Compounds from the fruits of Idesia polycarpa, including this compound, have shown significant inhibitory activity on lipopolysaccharide-induced nitric oxide production in microglia, hinting at potential medicinal properties (S. Kim et al., 2007).

  • Biological Activity Studies : Research on sulfated salicinoids in poplar, related to this compound, suggests functions in sulfur homeostasis and plant defense (Nathalie D. Lackus et al., 2020). Additionally, studies on genetically standardized Atlantic salmon (Salmo salar) focus on reducing animal use in research and achieving reproducible results (U. Grimholt et al., 2009).

  • Midwifery and Health Research : Salutogenesis, a concept associated with health and wellbeing, has been applied in midwifery research for a woman-centered approach (Roisin Bailey, 2018).

  • Educational Research : The study of students' approaches to learning (SAL) is a significant research tradition in measuring learning and studying in higher education (K. Lonka et al., 2004).

Safety and Hazards

Salirepin is used only for research and development purposes . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

While Salirepin has been found to inhibit LPS-induced nitric oxide production , more research is needed to fully understand its potential applications and mechanisms of action. Future studies could also explore its physical and chemical properties in more detail.

Mechanism of Action

Target of Action

Salirepin is a phenolic glycoside isolated from the fruits of Idesia polycarpa . Its primary target is the Lipopolysaccharide (LPS)-induced nitric oxide production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. LPS is a component of the outer membrane of Gram-negative bacteria and can stimulate nitric oxide production, leading to inflammation and other immune responses .

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide induced by LPS . This suggests that this compound may exert its effects by modulating the immune response, potentially reducing inflammation and other immune reactions triggered by bacterial infections .

Biochemical Pathways

It is known that this compound is a phenolic glycoside, and phenolic glycosides are known to play a role in plant defense . In the case of this compound, it inhibits LPS-induced nitric oxide production , which suggests it may affect the nitric oxide signaling pathway and related immune responses.

Pharmacokinetics

It is known that this compound accumulates in high amounts in above-ground tissues including leaves, petioles, and stems, but is also found at lower concentrations in roots . This suggests that this compound may be readily absorbed and distributed in these tissues.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of nitric oxide production induced by LPS . By inhibiting this process, this compound may modulate immune responses, potentially reducing inflammation and other immune reactions triggered by bacterial infections .

Action Environment

It is known that this compound is derived from the fruits of idesia polycarpa , suggesting that factors such as the plant’s growing conditions could potentially influence the production and potency of this compound.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNFZOGKIFFKGT-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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